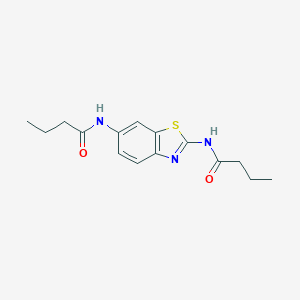
N,N'-1,3-benzothiazole-2,6-diyldibutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,3-benzothiazole-2,6-diyldibutanamide (BBDA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBDA is a derivative of benzothiazole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N,N'-1,3-benzothiazole-2,6-diyldibutanamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. This compound has also been reported to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the enhancement of plant growth and yield. This compound has also been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,3-benzothiazole-2,6-diyldibutanamide has several advantages for lab experiments, including its high yield of synthesis, its potential as a multifunctional agent, and its ability to target various biological systems. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N,N'-1,3-benzothiazole-2,6-diyldibutanamide research, including the development of this compound-based drugs for cancer and infectious disease treatment, the optimization of this compound synthesis methods, and the investigation of this compound's potential as a plant growth regulator. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its unique properties and potential multifunctional activities make it an attractive candidate for further investigation and development.
Méthodes De Synthèse
N,N'-1,3-benzothiazole-2,6-diyldibutanamide can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with butanoyl chloride, followed by the reaction of the resulting product with 1,4-dibromobutane. Another method involves the reaction of 2-aminobenzenethiol with butanedione, followed by the reaction of the resulting product with thionyl chloride. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
N,N'-1,3-benzothiazole-2,6-diyldibutanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an antitumor agent, with studies reporting its ability to induce apoptosis in cancer cells. This compound has also shown potential as an antibacterial and antifungal agent, with studies reporting its ability to inhibit the growth of various microorganisms. In agriculture, this compound has shown potential as a plant growth regulator, with studies reporting its ability to enhance plant growth and yield. In materials science, this compound has shown potential as a precursor for the synthesis of various materials, including polymers and metal complexes.
Propriétés
Formule moléculaire |
C15H19N3O2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-5-13(19)16-10-7-8-11-12(9-10)21-15(17-11)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,19)(H,17,18,20) |
Clé InChI |
YMNMFGWBWUAKNQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250943.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B250944.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)
![N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250949.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B250950.png)
![5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B250951.png)
![2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B250955.png)
![N-{4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B250956.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250964.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B250965.png)
